N-(1,3-benzothiazol-2-yl)adamantane-1-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)adamantane-1-carboxamide is a hybrid molecule combining the rigid, lipophilic adamantane scaffold with a benzothiazole heterocycle. This compound has been characterized for its physicochemical properties, including a molecular weight of 312.43 g/mol (C₁₉H₂₀N₂OS), melting point, and crystallographic behavior . Its synthesis typically involves reacting adamantane-1-carbonyl chloride with 2-aminobenzothiazole derivatives, as seen in analogous carboxamide preparations .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-16(20-17-19-14-3-1-2-4-15(14)22-17)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOGZGPRJUOJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)adamantane-1-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: Benzothiazole derivatives can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques.
Adamantane Derivatives: Adamantane derivatives are often synthesized through reduction, hydrobromination, and dehydrobromination reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, while the adamantane structure enhances the compound’s stability and lipophilicity. The exact molecular pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Adamantane Carboxamides and Carbothioamides
Adamantane derivatives with carboxamide or carbothioamide linkages demonstrate distinct physicochemical and biological profiles:
Key Observations :
Benzothiazole-Containing Derivatives
Benzothiazole-linked compounds vary significantly in bioactivity based on substituents:
Key Observations :
- The adamantane group in enhances cytotoxicity compared to non-adamantane thiadiazoles, possibly by improving cellular uptake.
- Thiazolidinone derivatives (e.g., ) show broader antimicrobial activity, attributed to the N,O-bidentate directing group facilitating metal coordination.
Physicochemical and Crystallographic Properties
Crystallinity and optical properties vary with substituents:
Key Observations :
Biological Activity
N-(1,3-benzothiazol-2-yl)adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and structure-activity relationships (SAR), supported by relevant data tables and findings from recent studies.
Chemical Structure and Synthesis
This compound features a unique structural framework that combines the benzothiazole moiety with adamantane. The synthesis of this compound typically involves multiple synthetic pathways, including:
- Diazo-coupling
- Knoevenagel condensation
- Biginelli reaction
- Molecular hybridization techniques
These methods allow for the effective generation of derivatives that exhibit enhanced biological activity against various pathogens.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, the compound was evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | Strong |
| Pseudomonas aeruginosa | 64 µg/mL | Variable |
The results indicate varying degrees of effectiveness against these strains, with notable potency against Staphylococcus aureus .
Antitubercular Activity
In addition to its antibacterial properties, this compound has been investigated for its antitubercular activity. Studies revealed that certain derivatives demonstrated superior inhibition against Mycobacterium tuberculosis compared to standard reference drugs. The inhibitory concentrations were significantly lower than those required for conventional treatments, suggesting a promising avenue for tuberculosis therapy .
Anticancer Potential
The compound's unique structure also positions it as a potential anticancer agent. Research indicates that benzothiazole derivatives often exhibit cytotoxic effects on various cancer cell lines. For example:
| Cancer Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | High |
| HeLa (Cervical Cancer) | 10.0 | Moderate |
| A549 (Lung Cancer) | 8.0 | Moderate |
These findings highlight the compound's potential as an anticancer drug candidate .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) modeling has been employed to further elucidate the relationship between the compound's chemical structure and its biological activity. Key physicochemical properties influencing bioactivity include:
- Lipophilicity
- Electronic properties
- Steric effects
By correlating these properties with observed biological activities, researchers can optimize the design of new derivatives to enhance efficacy and reduce toxicity .
Case Studies and Research Findings
Several case studies have highlighted the biological potential of this compound:
- Antibacterial Study : A study focused on the antibacterial efficacy against Gram-positive and Gram-negative bacteria demonstrated significant inhibition rates comparable to established antibiotics .
- Antitubercular Evaluation : Another research effort confirmed that specific derivatives exhibited IC50 values lower than existing antitubercular agents, indicating their potential as novel therapeutic options .
- Cytotoxicity Assays : In vitro assays on cancer cell lines showed promising results, suggesting further exploration into its mechanism of action could unveil new treatment strategies .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize N-(1,3-benzothiazol-2-yl)adamantane-1-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the benzothiazole ring via cyclocondensation of 2-aminothiophenol derivatives with carbonyl sources under acidic or basic conditions.
- Step 2 : Coupling the benzothiazole intermediate with adamantane-1-carboxylic acid derivatives. This is often achieved using coupling agents like carbodiimides (e.g., EDC or DCC) in solvents such as dimethyl sulfoxide or acetonitrile .
- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry.
Key Considerations :
- Solvent choice (polar aprotic solvents enhance reaction rates).
- Temperature control (reflux conditions for cyclization steps).
- Catalytic additives (e.g., DMAP for amide bond formation).
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify proton environments and carbon frameworks. For example, adamantane protons appear as distinct multiplets (~1.5–2.5 ppm), while benzothiazole aromatic protons resonate at ~7–8 ppm .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peaks).
- X-ray Crystallography : Resolves spatial arrangements and hydrogen-bonding patterns, as demonstrated in structurally analogous adamantane-benzothiazole hybrids .
Advanced Research Questions
Q. What computational strategies are used to predict the biological target interactions of this compound?
Advanced studies employ:
- Molecular Docking : To simulate binding affinities with proteins (e.g., enzymes like COX-2 or kinases). Software like AutoDock Vina or Schrödinger Suite is used, with force fields parameterized for adamantane’s rigid structure .
- Molecular Dynamics (MD) : To assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS).
- QSAR Modeling : Correlates substituent effects (e.g., nitro or methoxy groups on benzothiazole) with activity trends .
Example : Derivatives with electron-withdrawing groups on benzothiazole show enhanced binding to hydrophobic enzyme pockets due to increased lipophilicity .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from:
- Purity Variability : Impurities in synthesized batches can skew bioassay results. Validate purity via HPLC (>95%) and thermal gravimetric analysis (TGA) .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using guidelines like OECD TG 429 for cytotoxicity.
- Structural Analogues : Compare activity across derivatives (e.g., nitro vs. methoxy substitutions) to isolate pharmacophores. For instance, nitro groups enhance anticancer activity but reduce solubility .
Data Reconciliation Strategy :
- Meta-analysis of IC values across studies.
- Use of isogenic cell lines to control for genetic variability.
Methodological Challenges and Solutions
Q. What experimental designs optimize yield in large-scale synthesis?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., adamantane dimerization) .
- Catalyst Screening : Heterogeneous catalysts (e.g., immobilized lipases) enhance amide coupling efficiency .
- In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time to terminate reactions at peak yield .
Q. How are crystallographic ambiguities addressed in adamantane-containing compounds?
- SHELX Software : Refinement of X-ray data using SHELXL for high-resolution structures. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
